molecular formula C7H10O5 B016659 (R)-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid CAS No. 113278-68-5

(R)-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid

Cat. No. B016659
M. Wt: 174.15 g/mol
InChI Key: IDQOCLIWDMZKBZ-SCSAIBSYSA-N
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Description

(R)-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid is a compound that likely has relevance in synthetic chemistry and potentially in the development of pharmaceuticals or materials. This section would typically explore the context and significance of the compound within its field, including its role and potential applications. Given the constraints, we will focus on the scientific aspects.

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules and employing catalysts or specific reaction conditions to achieve the desired product. While no direct synthesis for (R)-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid was found, related studies often involve strategies like catalytic synthesis or acidolysis mechanisms in similar compounds. For example, catalytic synthesis methods have been reviewed, highlighting the need for efficient catalysts and simpler processes in the production of related oxygenated fuels and organic compounds (Baranowski et al., 2017).

Molecular Structure Analysis

The molecular structure of organic compounds dictates their chemical behavior, reactivity, and physical properties. Techniques such as NMR spectroscopy and X-ray crystallography are commonly used for structural analysis. Studies on similar compounds, like N-acetyl aspartic acid, provide insights into how molecular structure influences chemical properties and behavior in biological systems (Birken & Oldendorf, 1989).

Chemical Reactions and Properties

Chemical properties of a compound are intimately related to its reactivity and the types of chemical reactions it can undergo. Studies on mechanisms of bond cleavage, for example, offer insight into how specific functional groups within a molecule react under certain conditions, which is crucial for understanding the behavior of complex molecules during synthesis or degradation processes (Yokoyama, 2015).

Physical Properties Analysis

The physical properties of a compound, such as melting point, boiling point, solubility, and optical activity, are fundamental for determining its applicability in various fields. While specific data on (R)-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid were not available, studies on related compounds help in understanding the relationship between molecular structure and physical properties.

Chemical Properties Analysis

Chemical properties, including acidity/basicity, reactivity with other chemicals, stability under various conditions, and spectroscopic properties, define the applications and handling of the compound. Research on the effects of structural modifications on the chemical properties of related compounds, such as hydroxycinnamic acids, provides valuable insights into how chemical properties can be tuned for specific purposes (Razzaghi-Asl et al., 2013).

Scientific Research Applications

  • Oxidation of Acetals : Dimethyldioxirane, a related compound, is effective in oxidizing acetals to corresponding esters in dried acetone. This is consistent with either an atom abstraction or direct insertion mechanism (Baumstark, Kovač, & Vásquez, 2002).

  • Synthesis of Complex Organic Compounds : The compound has been used in the synthesis of complex organic molecules such as (4R,5R)-2,2-dimethyl-,,,′,′-tetra(naphth-2-yl)-1,3-dioxolane-4,5-dimethanol (Beck, Gysi, Vecchia, & Seebach, 2003).

  • Model Studies in Organic Chemistry : It serves as an analogue in model studies, such as in the synthesis of (4R,5S)-(5-methyl-2,2-dimethyl-1,3-dioxolane-4-ylmethyl)-phosphonium iodide, an olguine analogue (Valverde, Herradón, Rabanal, & Martín-Lomas, 1987).

  • Natural Product Characterization : The synthesis of 1,2-dioxolane-3-acetic acids helps in the configurational assignment of incompletely characterized natural products, like plakinic acid A (Dai, Trullinger, Liu, & Dussault, 2006).

  • Photochemical Transformations : The photochemical transformation of 5-diazo-2,2-dimethyl-4,6-dioxo-1,3-dioxane leads to the stable 2,2-dimethyl-5-oxo-1,3-dioxolane-4-carboxylic acid or its methyl ester (Nikolaev, Khimich, & Korobitsyna, 1985).

  • Catalysis : The triflate cationic complex rhodium cyclooctadiene (4S,5S)-2,3-dihydroxy-1,4-bis(dimethylamino)-2,3-O-isopropylidenebutane has been used as a catalyst in transformations of 4,5-substituted (4S,5S)-2,2-dimethyl-1,3-dioxolanes (Shainyan, Ustinov, & Nindakova, 2001).

  • Selective Esterifications : It's derivatives, like Oxyma and its derivative 5b, can selectively esterify primary alcohols and various carboxylic acids in a water-containing solvent (Wang, Aleiwi, Wang, & Kurosu, 2012).

Safety And Hazards

This compound has been classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . The target organs are the respiratory system . The safety pictograms associated with this compound are GHS07 .

properties

IUPAC Name

2-[(4R)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O5/c1-7(2)11-4(3-5(8)9)6(10)12-7/h4H,3H2,1-2H3,(H,8,9)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDQOCLIWDMZKBZ-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(C(=O)O1)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H](C(=O)O1)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70445646
Record name (R)-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid

CAS RN

113278-68-5
Record name (R)-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Marketed DL-malic acid (with the 4 reference on the above schema) is protected in the dioxolane form in toluene reflux, in the presence of 2,2-dimethoxypropane. The reaction is quantitative. The obtained product (with the 5 reference in the above schema) is directly engaged in the following step.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(R)-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid
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(R)-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid
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(R)-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid
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(R)-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid
Reactant of Route 5
(R)-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid
Reactant of Route 6
(R)-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid

Citations

For This Compound
1
Citations
GO Rankin, H Sun, DK Anestis, O Noe II, JG Ball… - Toxicology, 2001 - Elsevier
The nephrotoxicity induced by the agricultural fungicide N-(3,5-dichlorophenyl)succinimide (NDPS) is mediated through oxidative metabolites of NDPS. Oxidation of the succinimide …
Number of citations: 5 www.sciencedirect.com

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